molecular formula C10H9NOS B8445056 4-methyl-1-(3-thienyl)pyridin-2(1H)-one

4-methyl-1-(3-thienyl)pyridin-2(1H)-one

Cat. No.: B8445056
M. Wt: 191.25 g/mol
InChI Key: HXWPCBCBTKKLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-1-(3-thienyl)pyridin-2(1H)-one is a chemical compound offered for research and development purposes. This molecule features a pyridin-2(1H)-one scaffold substituted with a methyl group at the 4-position and a 3-thienyl group on the nitrogen atom. The pyridinone core is a structure of significant interest in medicinal chemistry due to its presence in a wide range of bioactive molecules and its resemblance to dihydropyridine (DHP) scaffolds, which are pivotal in pharmaceutical research . Compounds containing the 1,4-dihydropyridine moiety have revolutionized drug discovery and are the core structure of several blockbuster drugs . This specific compound, with its hybrid heterocyclic structure, may serve as a valuable intermediate or building block for synthetic chemists. Potential applications include its use in the synthesis of more complex molecules for drug discovery programs, material science, and as a standard in analytical method development. All products are strictly for research use and are not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

4-methyl-1-thiophen-3-ylpyridin-2-one

InChI

InChI=1S/C10H9NOS/c1-8-2-4-11(10(12)6-8)9-3-5-13-7-9/h2-7H,1H3

InChI Key

HXWPCBCBTKKLII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1)C2=CSC=C2

Origin of Product

United States

Foundational Principles of Pyridinone and Thiophene Chemistry Relevant to the Compound S Architecture

The structure of 4-methyl-1-(3-thienyl)pyridin-2(1H)-one is a composite of a 2-pyridinone core and a 3-thienyl substituent attached to the nitrogen atom. Understanding the fundamental chemistry of each component is crucial to appreciating the properties of the combined molecule.

The 2-pyridinone ring is a six-membered heterocycle that exists in tautomeric equilibrium with its 2-hydroxypyridine (B17775) form. researchgate.netwikipedia.org However, the lactam form, 2(1H)-pyridinone, is thermodynamically more stable and predominates in most conditions. researchgate.net This scaffold is characterized by its ability to act as both a hydrogen bond donor (via the N-H group) and an acceptor (via the carbonyl oxygen), a feature critical for its interaction with biological targets like enzymes and receptors. nih.govfrontiersin.orgresearchgate.net The pyridinone ring is also considered a bioisostere for phenol, pyridine (B92270), and amide groups, allowing it to mimic these functionalities in drug design while offering distinct physicochemical properties such as improved solubility and metabolic stability. nih.govfrontiersin.orgresearchgate.net

The architectural combination in this compound, specifically the N-thienyl linkage, brings these two systems into direct electronic communication. This arrangement fixes the pyridinone in its lactam form and introduces the electron-rich thiophene (B33073) ring, which can modulate the chemical reactivity and biological activity of the entire structure.

Table 1: Comparative Properties of Pyridinone and Thiophene Moieties

Property 2-Pyridinone Thiophene
Ring Structure 6-membered N,O-heterocycle 5-membered S-heterocycle
Aromaticity Aromatic character Aromatic, less so than benzene (B151609) wikipedia.org
Tautomerism Exists in lactam-lactim tautomeric forms wikipedia.org Does not exhibit tautomerism
Key Functional Groups Amide (lactam) functionality, carbonyl group Thioether within an aromatic system
Hydrogen Bonding Acts as both H-bond donor and acceptor frontiersin.org Weak H-bond acceptor capability
Reactivity Undergoes substitution on carbon atoms and N-alkylation/arylation Prone to electrophilic substitution, primarily at C2 uop.edu.pk

| Bioisosterism | Bioisostere for phenol, pyridine, amides frontiersin.org | Can be a bioisostere for a benzene ring |

Current Research Paradigms and Unaddressed Challenges in the Field of Complex Pyridinone Derivatives

Elucidation of Novel Synthetic Pathways to this compound

The construction of the this compound scaffold can be approached through various synthetic strategies, primarily involving the formation of the C-N bond between a pre-formed 4-methyl-pyridin-2(1H)-one core and a 3-thienyl moiety.

Strategic Retrosynthetic Design and Precursor Selection

A logical retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the N-thienyl bond. This approach simplifies the synthesis into two key precursors: 4-methyl-pyridin-2(1H)-one and a suitable 3-thienyl electrophile or nucleophile. This strategy is advantageous as it allows for the late-stage introduction of the thienyl group, enabling the synthesis of various analogs by modifying the arylating agent.

The synthesis of the 4-methyl-pyridin-2(1H)-one precursor can be accomplished through established methods, such as the condensation of ethyl acetoacetate (B1235776) and cyanoacetamide followed by hydrolysis and decarboxylation.

Alternative retrosynthetic strategies could involve the construction of the pyridinone ring from precursors already containing the thienyl group. However, the former approach is generally more convergent and flexible.

The selection of the 3-thienyl precursor is critical and depends on the chosen coupling methodology. Common choices include 3-bromothiophene (B43185) for palladium-catalyzed reactions or 3-thienylboronic acid for copper-catalyzed couplings.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Efficiency

The efficiency of the N-thienylation of 4-methyl-pyridin-2(1H)-one is highly dependent on the careful optimization of reaction parameters, including the choice of catalyst, ligand, base, and solvent. Two of the most powerful methods for this transformation are the Buchwald-Hartwig amination and the Chan-Lam coupling.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds. For the synthesis of this compound, the reaction would involve the coupling of 4-methyl-pyridin-2(1H)-one with 3-bromothiophene. Optimization studies for similar reactions have shown that the choice of phosphine (B1218219) ligand is crucial for achieving high yields. sci-hub.cat Sterically hindered biaryl phosphine ligands, such as XPhos or RuPhos, in combination with a strong base like sodium tert-butoxide (NaOtBu), are often effective. umi.ac.id The solvent also plays a significant role, with toluene (B28343) and 1,4-dioxane (B91453) being commonly used. sci-hub.cat

Chan-Lam Coupling: This copper-catalyzed N-arylation offers a complementary approach, often under milder conditions. The reaction of 4-methyl-pyridin-2(1H)-one with 3-thienylboronic acid in the presence of a copper catalyst, such as copper(II) acetate, and a base is a viable route. Research on analogous N-arylations of pyridin-2-ones has demonstrated that the reaction can be sensitive to the copper source, ligands (such as phenanthroline derivatives), and the presence of an oxidant (often atmospheric oxygen). scispace.com One study specifically reported the successful N-arylation of pyridin-2(1H)-one with 3-thienylboronic acid using a copper catalyst, highlighting the feasibility of this approach.

Below is a hypothetical data table illustrating the optimization of the Chan-Lam coupling for the synthesis of this compound, based on typical findings in the literature for similar reactions.

EntryCopper Source (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Yield (%)
1Cu(OAc)₂ (10)NoneEt₃N (2.0)CH₂Cl₂Room Temp.45
2Cu(OAc)₂ (10)1,10-Phenanthroline (20)Et₃N (2.0)CH₂Cl₂Room Temp.65
3CuI (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)Toluene8078
4Cu(OTf)₂ (10)1,10-Phenanthroline (20)K₂CO₃ (2.0)Toluene8085
5Cu(OTf)₂ (10)NoneK₂CO₃ (2.0)Toluene8055

This is a representative table based on analogous reactions and does not represent experimentally verified data for this specific reaction.

Development of Convergent and Divergent Synthesis Approaches

Convergent Synthesis: The primary strategy outlined, involving the coupling of pre-synthesized 4-methyl-pyridin-2(1H)-one and a 3-thienyl partner, is an example of a convergent synthesis. This approach allows for the independent synthesis and modification of both fragments before their final assembly, which is generally more efficient for producing a range of analogs.

Divergent Synthesis: A divergent approach would start from a common intermediate that can be elaborated into a variety of final products. For instance, a pre-functionalized this compound could serve as a scaffold for further diversification. For example, if the thienyl ring contained a bromo substituent, it could undergo various palladium-catalyzed cross-coupling reactions to introduce a wide range of functional groups. Similarly, functional groups on the pyridinone ring could be modified. This strategy is particularly useful for rapidly generating a library of related compounds for structure-activity relationship studies. One could envision synthesizing a halogenated derivative of this compound which could then be subjected to various cross-coupling reactions to introduce diversity. rsc.org

Mechanistic Investigation of Key Formation Reactions

Understanding the reaction mechanism is crucial for optimizing synthetic protocols and predicting the outcomes of new reactions. The formation of this compound via palladium- or copper-catalyzed cross-coupling reactions proceeds through distinct catalytic cycles.

Postulated Reaction Mechanisms and Characterization of Transient Intermediates

Buchwald-Hartwig Amination Mechanism: The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle that begins with the oxidative addition of the aryl halide (3-bromothiophene) to a Pd(0) complex. organic-chemistry.org This is followed by the coordination of the deprotonated 4-methyl-pyridin-2(1H)-one to the palladium center, and subsequent reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. organic-chemistry.org Key intermediates in this cycle include the Pd(0) species, the oxidative addition adduct, the palladium-amidate complex, and the final product complex prior to reductive elimination. While direct characterization of all transient intermediates for this specific reaction is not available, studies on analogous systems have utilized techniques such as in-situ NMR spectroscopy and kinetic analysis to probe the mechanism.

Chan-Lam Coupling Mechanism: The mechanism of the Chan-Lam coupling is more complex and less definitively established than the Buchwald-Hartwig reaction. It is generally believed to involve a Cu(II) or Cu(III) intermediate. The reaction is thought to proceed via coordination of the N-nucleophile (4-methyl-pyridin-2(1H)-one) and the boronic acid to the copper center. organic-chemistry.org Transmetalation from boron to copper, followed by reductive elimination from a Cu(III) species, is a commonly proposed pathway. organic-chemistry.org The role of an oxidant, often atmospheric oxygen, is to regenerate the active copper catalyst. Spectroscopic studies on similar Chan-Lam reactions have helped to identify key copper intermediates and off-cycle species that can inhibit the reaction.

Kinetic and Thermodynamic Parameters Governing Reaction Progress

Kinetics: The rate of both the Buchwald-Hartwig and Chan-Lam reactions is influenced by several factors, including the concentration of reactants, catalyst, and ligand, as well as the temperature. Kinetic studies on analogous Buchwald-Hartwig aminations have often shown a first-order dependence on the concentration of the aryl halide and the catalyst, while the order with respect to the amine and base can be more complex. nih.gov For Chan-Lam couplings, the kinetics can be intricate due to the involvement of multiple equilibria and the role of the oxidant.

Thermodynamics: The formation of the N-thienyl bond in this compound is generally a thermodynamically favorable process, driving the reaction towards the product. Computational studies on similar N-arylation reactions have been used to calculate the Gibbs free energy of the reaction and to predict the relative stability of intermediates and transition states. Such calculations can help to rationalize the observed reactivity and selectivity. For the N-arylation of pyridin-2-ones, theoretical calculations have suggested that N-arylation is generally favored over O-arylation from both kinetic and thermodynamic standpoints.

Targeted Chemical Functionalization and Derivatization of the this compound Scaffold

The structural framework of this compound presents a versatile platform for chemical modification, featuring multiple reactive sites. These include the pyridin-2(1H)-one core, the pendant 3-thienyl group, and the C4-methyl substituent. Advanced synthetic methodologies allow for targeted functionalization, enabling the creation of a diverse library of derivatives. The strategic modification of this scaffold is crucial for modulating its physicochemical properties and biological activity.

Regioselective and Chemoselective Modification Strategies

The inherent electronic properties of the this compound scaffold dictate the regioselectivity of its chemical transformations. The pyridinone ring is an electron-deficient system, influenced by the electron-withdrawing nature of the carbonyl group, yet also contains electron-rich centers due to the nitrogen atom and the methyl group. This duality allows for various regioselective and chemoselective functionalization strategies.

Pyridinone Ring Functionalization: The C3, C5, and C6 positions of the pyridinone ring are primary targets for functionalization. Electrophilic substitution reactions, such as halogenation and nitration, can be directed to the electron-rich positions of the ring. Conversely, nucleophilic additions or substitutions are also possible, particularly after activation of the ring. researchgate.net Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and selective introduction of functional groups onto the pyridine (B92270) core, offering a more atom-economical approach compared to traditional methods. mdpi.com For instance, palladium-catalyzed cross-coupling reactions can be employed to introduce aryl, alkyl, or other moieties at specific positions, provided a suitable directing group or pre-functionalization (e.g., halogenation) is in place. nih.gov

Thienyl Ring Functionalization: The thiophene (B33073) ring is an electron-rich aromatic system, generally more reactive towards electrophilic substitution than benzene (B151609). Functionalization typically occurs at the C2' and C5' positions. This reactivity allows for selective introduction of various substituents onto the thienyl moiety without affecting the pyridinone core, a key aspect of chemoselective modification.

Methyl Group Functionalization: The C4-methyl group can be functionalized through radical reactions or by deprotonation to form a nucleophilic species, which can then react with various electrophiles. This allows for the extension of the carbon chain or the introduction of new functional groups at this position.

The table below summarizes potential regioselective and chemoselective modification strategies applicable to the this compound scaffold, based on established methodologies for pyridinone and thiophene chemistry. researchgate.netrsc.org

Reactive SiteReaction TypePotential Reagents/CatalystsExpected Product TypeReference Methodology
Pyridinone C3/C5Electrophilic HalogenationN-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS)3/5-Halo-pyridinone derivativeGeneral Pyridinone Chemistry
Pyridinone C6Palladium-Catalyzed C-H ArylationAr-X, Pd(OAc)₂, Ligand6-Aryl-pyridinone derivative mdpi.com
Thienyl C2'/C5'Electrophilic Acylation (Friedel-Crafts)Acyl chloride, Lewis Acid (e.g., AlCl₃)Acyl-thienyl derivativeStandard Thiophene Chemistry
Pyridinone NitrogenN-Arylation/AlkylationAryl/Alkyl Halide, Cu(I) or Pd(0) catalystN-substituted pyridinones organic-chemistry.org
General ScaffoldHydroxylationTransition-metal-free conditionsHydroxylated pyridone derivatives rsc.org

Solid-State Structural Elucidation via Single Crystal X-ray Diffraction

Polymorphism and Cocrystallization Studies of this compound

Based on available scientific literature, there are no specific studies reported on the polymorphism or cocrystallization of this compound. Polymorphism, the ability of a solid material to exist in multiple crystalline forms, and cocrystallization, the formation of a crystalline structure containing two or more different molecules, are crucial areas of investigation in pharmaceutical and materials science. However, dedicated research into these aspects for this particular compound has not been documented in publicly accessible databases.

Investigation of Chiroptical Properties and Stereochemical Features

The molecular structure of this compound does not possess a stereocenter or exhibit axial chirality. Consequently, it is an achiral molecule and does not have chiral variants. As such, the investigation of chiroptical properties is not applicable.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectroscopy are techniques used to study chiral molecules. Since this compound is achiral, it does not exhibit CD or ORD signals. Therefore, these spectroscopic methods are not relevant for the stereochemical analysis of this compound.

The determination of absolute configuration is a process applied to chiral compounds to establish the precise three-dimensional arrangement of their atoms. As this compound is not a chiral molecule, the concept of absolute configuration does not apply.

Computational Chemistry and Theoretical Modelling of 4 Methyl 1 3 Thienyl Pyridin 2 1h One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's stability and chemical reactivity.

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. It is employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface.

A key aspect of DFT analysis is the characterization of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For 4-methyl-1-(3-thienyl)pyridin-2(1H)-one, the HOMO is expected to be distributed over the electron-rich thienyl and pyridinone rings, while the LUMO would likely be centered on the π-conjugated system, indicating sites susceptible to nucleophilic attack.

Theoretical Prediction of Spectroscopic Parameters

Theoretical prediction of spectroscopic parameters through computational methods is a powerful tool for complementing experimental data, aiding in structural elucidation, and understanding the electronic and vibrational properties of a molecule. These predictions are typically performed using quantum chemical calculations, such as Density Functional Theory (DFT). However, for this compound, such specific computational studies are not available in the reviewed literature.

The prediction of Nuclear Magnetic Resonance (NMR) parameters, including chemical shifts (δ) and coupling constants (J), is a standard application of computational chemistry. This process involves optimizing the molecular geometry of the compound and then calculating the magnetic shielding tensors for each nucleus. The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose.

For this compound, a theoretical study would involve calculating the ¹H and ¹³C chemical shifts. The resulting data would be presented in a table, comparing predicted values to any available experimental data to validate the computational model. Such a table would typically list each unique proton and carbon atom, its predicted chemical shift in parts per million (ppm), and any significant proton-proton coupling constants in Hertz (Hz). Without published research on this specific molecule, a data table of predicted NMR parameters cannot be constructed.

Computational methods are also used to simulate vibrational spectra, such as Infrared (IR) and Raman spectra. These simulations are based on calculating the vibrational frequencies and their corresponding intensities that arise from the molecular vibrations of the compound at its optimized geometry. The results are crucial for assigning experimental vibrational bands to specific functional groups and vibrational modes within the molecule.

A computational study on this compound would provide a list of calculated vibrational frequencies (in cm⁻¹), their corresponding IR intensities and Raman activities, and an assignment of the vibrational mode (e.g., C=O stretch, C-H bend). This theoretical data would then be compared with experimental FT-IR and FT-Raman spectra. Due to the absence of specific computational studies for this compound in the scientific literature, a data table of simulated vibrational frequencies cannot be provided.

Chemical Reactivity and Advanced Applications of 4 Methyl 1 3 Thienyl Pyridin 2 1h One in Synthetic Chemistry

Intrinsic Reactivity and Chemoselectivity of the Core Scaffold

The chemical behavior of 4-methyl-1-(3-thienyl)pyridin-2(1H)-one is governed by the interplay of its two constituent heterocyclic rings: the electron-rich pyridin-2-one and the thiophene (B33073) ring. This unique combination offers multiple sites for chemical modification, with the reactivity at each site influenced by the electronic nature of the other.

The scaffold of this compound possesses distinct regions susceptible to either electrophilic or nucleophilic attack.

Electrophilic Substitution: The thiophene ring is known to be highly susceptible to electrophilic aromatic substitution (SEAr). researchgate.netresearchgate.net Due to the activating effect of the sulfur atom, substitution occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). In the case of the 3-thienyl substituent, the C2 and C5 positions are the most likely sites for electrophilic attack by reagents used in reactions such as nitration, halogenation, and Friedel-Crafts acylation. libretexts.orgmasterorganicchemistry.com The pyridinone ring, being electron-rich, can also undergo electrophilic substitution, although the thiophene ring is generally more reactive.

Nucleophilic Substitution: The pyridinone ring, while electron-rich, can be targeted by nucleophiles, particularly at the C2 and C4 positions, which are electronically analogous to the ortho and para positions of pyridine (B92270) itself. stackexchange.comchemistry-online.com Nucleophilic aromatic substitution (SNAr) on the pyridinone ring is generally difficult unless activating groups are present or if the reaction proceeds via a pyridinium salt intermediate. nih.govscispace.com The presence of the carbonyl group at C2 makes this position a potential site for nucleophilic attack, especially under conditions that favor addition-elimination mechanisms.

Reaction TypeReagent/ConditionsPredicted Major Product Site(s)
Electrophilic Substitution Nitrating Mixture (HNO₃/H₂SO₄)C2 or C5 of the thienyl ring
Bromine (Br₂) in Acetic AcidC2 or C5 of the thienyl ring
Acyl Chloride / Lewis Acid (e.g., AlCl₃)C2 or C5 of the thienyl ring
Nucleophilic Substitution Strong Nucleophile (e.g., NaNH₂)C4 or C6 of the pyridinone ring (Chichibabin-type)
Organometallic Reagents (e.g., R-Li)C6 of the pyridinone ring

This table presents predicted reactivity based on general principles of the constituent rings.

The conjugated diene system within the pyridin-2-one ring makes it a versatile participant in cycloaddition reactions.

Cycloaddition Reactions: 2-Pyridones can function as dienes in Diels-Alder [4+2] cycloaddition reactions, typically reacting across the C3 and C6 positions. electronicsandbooks.comacs.org This reactivity can be influenced by both steric and electronic factors, including the nature of the substituent on the nitrogen atom. The this compound is expected to undergo such reactions with suitable dienophiles. Furthermore, 2-pyridones are well-known to participate in photochemical [4+4] cycloadditions, which can be highly selective and produce complex tricyclic structures in a single step. nih.gov Intramolecular [2+2] cycloadditions have also been reported for pyridone derivatives, leading to the formation of fused cyclobutane rings. acs.org

Rearrangement Reactions: Pyridine-N-oxides are known to undergo rearrangement reactions, such as the Boekelheide reaction, which converts α-picoline-N-oxides into hydroxymethylpyridines through a [3.3]-sigmatropic rearrangement. wikipedia.org While the pyridinone nitrogen is part of an amide, oxidation to an N-oxide followed by acylation could potentially initiate similar rearrangement pathways. Other rearrangements of the pyridinone ring itself, though less common, can be induced under specific thermal or photochemical conditions. acs.org

Reaction TypeDescriptionPotential Outcome for the Target Compound
[4+2] Cycloaddition Acts as a diene with a dienophile (e.g., maleimide).Formation of a bridged, bicyclic lactam.
[4+4] Photocycloaddition Dimerization or reaction with another diene under UV light.Formation of a complex tricyclic diamide structure.
Boekelheide-type Rearrangement Requires N-oxidation, followed by treatment with an anhydride.Rearrangement of the methyl group at C4, if applicable after initial reaction.

This table outlines potential cycloaddition and rearrangement pathways based on the known reactivity of the 2-pyridinone ring system.

Utilization of this compound as a Versatile Synthetic Building Block

The structural features of this compound make it an attractive starting material for the synthesis of more complex and potentially functional molecules.

The 2-pyridone core is a privileged scaffold present in numerous natural products and pharmacologically active compounds. nih.govinnovareacademics.infrontiersin.org Similarly, the thiophene ring is a key component in many pharmaceuticals and agrochemicals. acs.orgmdpi.com The combination of these two moieties in a single molecule provides a foundation for creating novel structures.

The title compound can be functionalized at several positions:

The Thienyl Ring: Electrophilic substitution at the C2 or C5 positions allows for the introduction of various functional groups, which can then be used for cross-coupling reactions (e.g., Suzuki, Stille) to build more complex aryl or heteroaryl systems. Lithiation of the thiophene ring, typically with butyl lithium, can generate a thienyllithium species for reaction with a wide range of electrophiles. wikipedia.org

The Pyridinone Ring: The methyl group at C4 can potentially be functionalized. The ring itself can be a precursor to other heterocyclic systems through ring-opening or rearrangement reactions. nih.gov The inherent reactivity of the pyridinone scaffold makes it a valuable precursor in the synthesis of alkaloids and other complex nitrogen-containing molecules. nih.govnih.gov

The presence of multiple heteroatoms (nitrogen, oxygen, and sulfur) in defined spatial orientations makes the thienyl pyridinone moiety an excellent candidate for ligand design in coordination chemistry and catalysis.

The molecule offers several potential coordination sites:

Pyridinone Nitrogen (N1): Can coordinate to a metal center.

Pyridinone Oxygen (O2): The carbonyl oxygen is a strong Lewis base and a prime coordination site.

Thiophene Sulfur (S): The sulfur atom can also participate in coordination, particularly with soft metals.

This arrangement allows the molecule to act as a bidentate ligand (e.g., N,O-chelation or N,S-chelation) or potentially as a bridging ligand in polynuclear complexes. The design is reminiscent of established ligand families like Thio-Pybox, which are used in asymmetric catalysis. nih.gov Pyridyl-thiourea ligands have also shown utility as part of Frustrated Lewis Pair (FLP) systems for hydrogenation catalysis. mdpi.com By synthesizing derivatives of this compound, it is possible to tune the steric and electronic properties of the resulting metal complexes to optimize their catalytic performance.

Potential Coordination SiteMetal Type PreferencePotential Ligand Class
Pyridinone N, OHard to borderline metals (e.g., Ru, Os, Mo)Bidentate N,O-chelator
Thiophene SSoft metals (e.g., Pd, Pt, Ag)Monodentate S-donor or part of a larger chelate
Pyridinone N, Thiophene SBorderline to soft metalsBidentate N,S-chelator

This table illustrates the potential of the thienyl pyridinone moiety as a versatile ligand in coordination chemistry.

Exploration of Catalytic or Supramolecular Properties

Beyond its role as a synthetic intermediate, the inherent structural properties of this compound suggest potential applications in catalysis and supramolecular chemistry.

Catalytic Properties: As discussed, metal complexes derived from this thienyl pyridinone scaffold could function as catalysts. The combination of a π-acceptor pyridinone ring and a π-donor thiophene ring allows for fine-tuning of the electronic environment at the metal center. This could be advantageous in various catalytic cycles, including cross-coupling, polymerization, and hydrogenation reactions. nih.gov Furthermore, some pyridinone derivatives themselves have been shown to catalyze proton-dependent reactions.

Supramolecular Properties: The planar, aromatic nature of both the pyridinone and thiophene rings facilitates self-assembly through π-π stacking interactions. Thiophene-containing molecules, in particular, are known to form well-ordered supramolecular structures, including nanowires and 2-D crystals. nih.govuh.edu The presence of the carbonyl group and the N-H group (in the tautomeric 2-hydroxypyridine (B17775) form) allows for the formation of strong hydrogen bonding networks, which are key drivers in the formation of supramolecular gels and other organized assemblies. mdpi.com The interplay of π-π stacking and hydrogen bonding could lead to the formation of complex, stimuli-responsive materials. frontiersin.org

Investigations into its Potential as an Organocatalyst

Currently, there is a lack of specific research in publicly available scientific literature investigating the potential of this compound as an organocatalyst. While the broader class of pyridinone derivatives is recognized for a variety of chemical applications and biological activities, dedicated studies into the catalytic capabilities of this particular compound have not been reported. nih.govresearchgate.netfrontiersin.orginnovareacademics.innih.gov The exploration of novel organocatalysts is an active area of research, and the structural features of this compound, such as the pyridinone ring and the thienyl moiety, could theoretically offer sites for catalytic activity. However, without experimental data or theoretical studies, any discussion of its potential as an organocatalyst would be purely speculative. Future research would be necessary to determine if this compound possesses any catalytic activity and to understand its potential mechanisms of action.

Design of Supramolecular Assemblies Incorporating the Compound

Similar to its potential as an organocatalyst, there is no specific information available in the current scientific literature regarding the design and synthesis of supramolecular assemblies that incorporate this compound. Supramolecular chemistry often utilizes molecules with specific recognition motifs to form larger, organized structures through non-covalent interactions. While pyridinone-containing molecules can participate in hydrogen bonding and other intermolecular interactions, which are fundamental to supramolecular assembly, the specific use of this compound in this context has not been documented. rsc.orgnih.gov The development of new supramolecular architectures is a field of continuous innovation, and future studies may explore the ability of this compound to form predictable and functional assemblies.

Development of Advanced Analytical Methodologies for the Study of 4 Methyl 1 3 Thienyl Pyridin 2 1h One

Optimization of Chromatographic Techniques for High-Resolution Separation

Chromatography is a cornerstone technique that enables the separation, identification, and purification of components within a mixture. nih.gov For 4-methyl-1-(3-thienyl)pyridin-2(1H)-one, optimizing chromatographic methods is essential for resolving the target compound from starting materials, intermediates, byproducts, and degradation products.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful tools for the analysis of pharmaceutical compounds. ethernet.edu.et The development of a robust reverse-phase (RP) HPLC method is a primary step for the quality control of this compound. researchgate.net

A suitable method can be adapted from established procedures for structurally similar molecules. sielc.com For instance, a reverse-phase HPLC method using a C18 or a specialized column like Newcrom R1 can achieve effective separation. sielc.comptfarm.pl The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like a phosphate or formic acid solution, to control the pH and improve peak shape. ptfarm.plresearchgate.net UV detection is commonly employed, with the wavelength selected based on the compound's maximum absorbance to ensure high sensitivity. ptfarm.pl

Method validation is performed to ensure selectivity, precision, accuracy, and linearity. ptfarm.pl For faster analysis times and improved resolution, the developed HPLC method can be transferred to a UHPLC system, which utilizes columns with smaller particle sizes (e.g., sub-2 µm). sielc.com This transition significantly reduces run times and solvent consumption while enhancing separation efficiency. researchgate.net

Table 1: Illustrative HPLC/UHPLC Method Parameters for this compound Analysis

Parameter HPLC Condition UHPLC Condition Rationale
Column Newcrom R1 or C18, 5 µm, 4.6 x 250 mm C18, 1.7 µm, 2.1 x 100 mm Standard RP columns for good separation of moderately polar compounds. Smaller particles in UHPLC increase efficiency. sielc.comresearchgate.net
Mobile Phase Acetonitrile:Water:Acid (e.g., 50:50:0.1 v/v) Acetonitrile:Water:Acid (e.g., 50:50:0.1 v/v) Acetonitrile is a common organic modifier. Acid (phosphoric or formic) is used to suppress silanol activity and ensure peak symmetry. sielc.com
Flow Rate 1.0 mL/min 0.4 mL/min Flow rate is adjusted based on column dimensions and particle size to maintain optimal linear velocity.
Detection UV at 230 nm UV at 230 nm Wavelength is selected at a UV absorbance maximum for the pyridinone or thienyl chromophore to maximize sensitivity.
Temperature 30 °C 40 °C Elevated temperatures can reduce viscosity and improve peak efficiency, especially in UHPLC. researchgate.net
Injection Vol. 10 µL 2 µL Volume is scaled down for smaller UHPLC column dimensions to prevent band broadening.

| Expected R.T. | ~7.3 min | ~2.5 min | UHPLC provides significantly faster analysis times. researchgate.net |

Advanced GC and GC-MS Techniques for Volatile Species (if applicable)

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are ideal for the analysis of volatile and thermally stable compounds. nih.govmdpi.com While this compound itself may have limited volatility due to its structure and molecular weight, GC-MS techniques are highly applicable for identifying volatile organic impurities, residual solvents from synthesis, or specific volatile derivatives. nih.gov

For trace-level analysis of volatile species in a sample matrix, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a powerful, solvent-free technique. mdpi.comnih.gov This method involves exposing a coated fiber to the headspace above the sample, where volatile compounds partition onto the fiber before being thermally desorbed into the GC injector. mdpi.com The choice of SPME fiber coating is critical and depends on the polarity of the target analytes. mdpi.com The GC method involves a temperature program to separate compounds based on their boiling points, and the MS detector provides mass information for definitive identification. mdpi.com

Table 2: Hypothetical HS-SPME/GC-MS Parameters for Volatile Impurity Profiling

Parameter Condition Rationale
SPME Fiber DVB/CAR/PDMS A combination fiber suitable for a broad range of volatile and semi-volatile compounds of varying polarities. mdpi.com
Extraction 60 °C for 20 min Heating the sample increases the vapor pressure of analytes, facilitating their transfer to the headspace for extraction. mdpi.com
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) A common, non-polar column providing good separation for a wide variety of organic compounds.
Carrier Gas Helium at 1 mL/min Inert carrier gas standard for GC-MS applications.
Oven Program 40 °C (2 min), then 10 °C/min to 280 °C (5 min) A temperature ramp allows for the separation of compounds with a wide range of boiling points. mdpi.com
MS Detector Electron Ionization (EI) at 70 eV Standard ionization technique that produces reproducible fragmentation patterns for library matching and identification.

| Mass Range | 40-500 amu | A typical mass range to capture fragments of common organic solvents and potential low-molecular-weight byproducts. |

Development of In-situ Spectroscopic Monitoring Techniques for Reaction Progress

In-situ spectroscopic monitoring provides real-time data on a chemical reaction as it happens, eliminating the need for offline sampling and analysis. mt.com This approach, often part of Process Analytical Technology (PAT), allows for a deeper understanding of reaction kinetics, the detection of transient intermediates, and the precise determination of reaction endpoints, leading to improved process control and robustness. mt.comnih.gov

Both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful molecular spectroscopy techniques that provide information about vibrational modes in a molecule, effectively acting as a "molecular fingerprint." irdg.org These non-invasive techniques can be implemented using immersion probes, making them ideal for real-time monitoring of reaction mixtures. mt.com

For the synthesis of this compound, FT-IR spectroscopy could be used to monitor the disappearance of reactant functional groups and the appearance of product functional groups. irdg.org For example, the formation of the pyridinone ring could be tracked by observing the emergence of the characteristic carbonyl (C=O) stretching band. Raman spectroscopy is particularly advantageous for reactions in aqueous media due to the weak Raman signal of water and is highly sensitive to changes in bonds involving sulfur, such as the C-S bond in the thienyl ring. nih.govresearchgate.net

A tandem approach combining both techniques can provide complementary information for a comprehensive understanding of the reaction mechanism. researchgate.net

Table 3: Key Vibrational Bands for In-situ Monitoring of this compound Synthesis

Functional Group Technique Characteristic Wavenumber (cm⁻¹) Application in Reaction Monitoring
Pyridinone C=O Stretch FT-IR / Raman ~1650 - 1680 Appearance and increase in intensity indicate product formation. irdg.org
Thienyl Ring C-S Stretch Raman ~600 - 750 A strong Raman signal that can be monitored to track the incorporation of the thienyl moiety. nih.gov
Aromatic C=C Stretch FT-IR / Raman ~1500 - 1610 Changes in this region reflect the formation of the aromatic pyridinone and thienyl ring systems. researchgate.net

Applications of Flow Chemistry Principles for Synthesis and Analysis

Flow chemistry, where reagents are continuously pumped through a reactor, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and precise control over reaction parameters like temperature and residence time. europa.eunih.gov These features make it an ideal platform for the synthesis of heterocyclic compounds like pyridones. researchgate.net

The synthesis of this compound can be translated from a batch to a continuous flow process. lianhe-aigen.com This allows for rapid optimization of reaction conditions (e.g., temperature, stoichiometry, catalyst loading) by changing flow rates and concentrations. nih.gov A key benefit of flow systems is the seamless integration of in-line analytical tools, such as the FT-IR or Raman probes discussed previously. europa.eu This combination of continuous synthesis and real-time monitoring enables automated process control, ensuring consistent product quality and facilitating scalable, efficient production. lianhe-aigen.com

Table 4: Comparison of Batch vs. Flow Synthesis for Pyridone Derivatives

Feature Batch Synthesis Flow Synthesis Advantage of Flow Chemistry
Heat Transfer Limited by vessel surface area; potential for hot spots. High surface-area-to-volume ratio; excellent heat dissipation. Superior temperature control and safety, especially for exothermic reactions. nih.gov
Mass Transfer Dependent on stirring efficiency. Efficient mixing in microchannels. Improved reaction rates and selectivity. illinois.edu
Scalability Challenging; requires re-optimization. Achieved by running the system for a longer duration ("scaling out"). Seamless transition from laboratory to production scale. lianhe-aigen.com
Process Control Manual or delayed control based on offline samples. Real-time control via integrated PAT (e.g., in-line spectroscopy). Tighter control over critical process parameters, leading to higher consistency. nih.gov

| Safety | Large volumes of reagents and solvents handled at once. | Small reactor volumes minimize the quantity of hazardous material at any given time. | Inherently safer process for handling reactive intermediates or hazardous reagents. europa.eu |

Future Research Perspectives and Emerging Areas for 4 Methyl 1 3 Thienyl Pyridin 2 1h One

Integration into Advanced Materials Science Research

The inherent electronic and structural characteristics of 4-methyl-1-(3-thienyl)pyridin-2(1H)-one make it a compelling candidate for the development of novel functional materials. Its potential lies in leveraging the synergistic properties of its constituent aromatic rings and the functional pyridinone group.

Heterocyclic compounds, particularly those containing thiophene (B33073) and pyridine (B92270) moieties, are foundational to the field of organic electronics due to their excellent charge-transport properties and chemical stability. ossila.com The pyrene (B120774) scaffold, for instance, is noted for its high charge carrier transporting ability, making it a valuable component in organic field-effect transistors (OFETs). uky.edu The this compound molecule can be envisioned as a versatile building block for creating advanced organic semiconductors.

Future research could focus on incorporating this molecule as a monomer into polymerization reactions to synthesize novel conjugated polymers. The combination of the electron-donating thiophene unit and the potentially electron-accepting pyridinone core could lead to polymers with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in designing materials for organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). Furthermore, its structure could be functionalized to create new classes of dyes for use in dye-sensitized solar cells (DSSCs), where efficient light harvesting and electron injection are paramount. uky.edu

Table 1: Potential Applications of this compound in Organic Electronics

Application AreaPotential Role of the CompoundKey Structural Features
Organic Field-Effect Transistors (OFETs) As a monomer for p-type or ambipolar semiconducting polymers.Thiophene ring for charge transport; Pyridinone for stability and tuning electronic properties.
Organic Photovoltaics (OPVs) Component of donor-acceptor polymers or small molecule absorbers.Thiophene (donor) and Pyridinone (acceptor-like) for intramolecular charge transfer.
Organic Light-Emitting Diodes (OLEDs) Building block for host materials or emissive dopants.Tunable energy levels via functionalization for efficient light emission.
Dye-Sensitized Solar Cells (DSSCs) Core scaffold for designing novel organic dyes.Aromatic system for light absorption; functional groups for anchoring to TiO2. uky.edu

Supramolecular chemistry offers a powerful bottom-up approach to constructing complex, functional materials from molecular components. The formation of supramolecular gels through the self-assembly of small molecules is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net Pyridine derivatives have been successfully used in co-assembly strategies to create supramolecular gels with controlled helical structures. nih.gov

The this compound molecule possesses key features that make it an excellent candidate for forming such self-assembled systems. The pyridinone ring contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can facilitate the formation of robust, ordered networks. Additionally, the presence of two aromatic rings (thiophene and pyridine) allows for stabilizing π-π stacking interactions. Future investigations could explore the gelation capabilities of this compound and its derivatives in a variety of organic solvents, potentially leading to the development of "smart" materials that respond to external stimuli like temperature or light. researchgate.net

Novel Methodological Approaches for Synthesis and Functionalization

Advancing the applications of this compound requires the development of efficient and sustainable methods for its synthesis and subsequent modification. Modern synthetic strategies can provide access to a wider range of derivatives and enable more precise control over the molecule's final properties.

Late-stage functionalization, the introduction of new chemical groups into a complex molecule at a late step in the synthesis, is a highly valuable strategy. Photocatalysis, particularly using visible light, has emerged as a powerful tool for achieving transformations that are difficult to accomplish with traditional methods. rsc.org Research could be directed towards using photocatalytic approaches to introduce functional groups onto the thiophene or pyridine rings of this compound, thereby modifying its electronic or physical properties without requiring a complete re-synthesis. rsc.org

Biocatalysis offers a green and highly selective alternative for chemical synthesis. The microbial transformation of substituted pyridine derivatives has been shown to yield valuable hydroxylated or N-oxide products. researchgate.net For example, the fungus Cunninghamella elegans has been used to hydroxylate 2-amino-4-methyl-3-nitropyridine. researchgate.net Applying similar biocatalytic methods to this compound could provide an environmentally benign pathway to novel, functionalized analogues that may be difficult to access through conventional chemistry.

The exploration of structure-activity relationships for this compound in various applications would be greatly accelerated by the ability to rapidly synthesize a library of related compounds. High-Throughput Experimentation (HTE) and automated synthesis platforms are transforming chemical research by allowing for the parallel execution of numerous experiments to quickly identify optimal reaction conditions or discover new reactivity. acs.orgacs.org

Future work could involve developing an automated synthesis workflow for derivatives of this compound. By systematically varying substituents on both the thiophene and pyridine rings, HTE could be employed to screen for compounds with optimized properties, whether for electronic applications, biological activity, or materials science. This approach would enable a much wider exploration of the available chemical space than is possible with traditional, one-at-a-time synthesis. acs.org

Theoretical Advancements Guiding Experimental Design and Discovery

Computational chemistry provides invaluable insights into molecular structure, reactivity, and properties, often guiding experimental efforts and preventing unnecessary trial-and-error. Theoretical studies on this compound can predict its behavior and potential before resource-intensive lab work begins.

Using methods like Density Functional Theory (DFT), researchers can perform in silico examinations to calculate the molecule's fundamental electronic and physical properties. nih.gov These calculations can predict the HOMO/LUMO energy levels, which are crucial for assessing its potential in organic electronics. nih.gov Molecular electrostatic potential (MEP) maps can identify electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack and guiding strategies for chemical functionalization. Furthermore, simulations can provide insights into the molecular orbitals and predict spectroscopic properties (e.g., UV-Vis absorption), which can be correlated with experimental data to confirm the structure and electronic behavior of newly synthesized derivatives. plos.org Such theoretical work is essential for a rational, hypothesis-driven approach to designing novel materials and synthetic pathways based on the this compound scaffold.

Table 2: Key Theoretical Parameters for Guiding Experimental Research

Theoretical ParameterComputational MethodSignificance and Application
HOMO/LUMO Energy Levels Density Functional Theory (DFT)Predicts electronic band gap, charge injection/transport properties, and suitability for electronic devices. nih.gov
Molecular Electrostatic Potential (MEP) DFTIdentifies reactive sites for guiding chemical functionalization and predicting intermolecular interactions. nih.gov
Vibrational Frequencies DFTPredicts IR and Raman spectra to aid in the characterization of synthesized compounds. nih.gov
Excited State Calculations Time-Dependent DFT (TD-DFT)Predicts UV-Vis absorption spectra and optical properties relevant to dyes and optoelectronic materials.
Bond Dissociation Energies DFT, Coupled Cluster TheoryAssesses the chemical stability of the molecule and potential pathways for degradation or reaction.

Interdisciplinary Research at the Interface of Chemistry and Related Sciences (e.g., advanced theoretical spectroscopy, computational materials design)

The exploration of this compound is poised to expand significantly through interdisciplinary research that merges synthetic chemistry with advanced computational and theoretical methodologies. These synergistic approaches are crucial for elucidating the molecule's fundamental properties and for designing novel materials with tailored functionalities.

Advanced Theoretical Spectroscopy

While experimental spectroscopic techniques provide essential data on the molecular structure of this compound, advanced theoretical spectroscopy offers a deeper understanding of its electronic and vibrational characteristics. Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting spectroscopic data.

Future research can focus on the following areas:

Vibrational Spectra Analysis: Theoretical calculations can predict the infrared (IR) and Raman spectra of this compound. acs.orgcdnsciencepub.comnih.gov By comparing the calculated spectra with experimental results, a precise assignment of vibrational modes can be achieved. This detailed analysis helps in understanding the molecule's conformational flexibility and the influence of the thienyl and methyl substituents on the pyridinone ring's vibrational properties.

Electronic Spectra and Photophysical Properties: Time-Dependent Density Functional Theory (TD-DFT) is a valuable method for predicting the electronic absorption and emission spectra (UV-Vis and fluorescence). nih.govijcce.ac.irrsc.org Such studies can elucidate the nature of electronic transitions, including intramolecular charge transfer (ICT) between the electron-rich thienyl group and the pyridinone core. Understanding these properties is fundamental for assessing the potential of this compound in optoelectronic applications.

A summary of how theoretical methods can be applied to predict the spectroscopic properties of this compound is presented in the table below.

Computational MethodPredicted Spectroscopic PropertyPotential Application
Density Functional Theory (DFT)Infrared (IR) and Raman Frequencies and IntensitiesStructural elucidation and conformational analysis.
Time-Dependent DFT (TD-DFT)UV-Vis Absorption Maxima (λmax) and Oscillator StrengthsPrediction of color and assessment of potential for use in dyes and optical filters.
TD-DFTExcited State Energies and Emission WavelengthsEvaluation of fluorescence or phosphorescence characteristics for applications in OLEDs or as biological probes.
DFT/TD-DFTFrontier Molecular Orbital (HOMO/LUMO) Energies and DistributionUnderstanding electronic transitions and predicting reactivity and suitability for electronic materials. rsc.org

Computational Materials Design

The principles of in silico design offer a rational and efficient approach to exploring the potential of this compound as a building block for advanced functional materials. nih.govslideshare.net By modifying its chemical structure and predicting the resulting properties, researchers can target specific applications.

Emerging areas for computational materials design involving this compound include:

Organic Electronics: The electronic properties of this compound, such as its HOMO/LUMO energy levels and charge transport characteristics, can be computationally modeled. frontiersin.org These predictions can guide the design of derivatives with improved performance as n-type or p-type materials in Organic Light Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs). The thienyl moiety, a common component in conducting polymers, makes this an especially promising avenue.

Nonlinear Optical (NLO) Materials: Molecules with significant charge asymmetry and extended π-conjugation, characteristics present in the thienyl-pyridinone scaffold, can exhibit nonlinear optical properties. frontiersin.orgrsc.org Computational chemistry can be used to calculate the first and second hyperpolarizabilities of this compound and its derivatives, predicting their potential for applications in areas like optical switching and frequency conversion. researchgate.netrsc.org Physics-driven neural networks are also emerging as powerful tools for predicting nonlinear optical scattering. researchgate.net

Design of Novel Ligands: The structural and electronic features of this compound can be analyzed through molecular modeling to predict its ability to coordinate with metal ions. This can lead to the in silico design of novel metal complexes with specific catalytic, magnetic, or photophysical properties.

The table below illustrates the potential for computational design of materials based on the this compound scaffold.

Research AreaKey Computational ParametersPotential Material Application
Organic ElectronicsHOMO/LUMO Energies, Reorganization Energy, Electron AffinityOrganic Light Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs). rsc.orgfrontiersin.org
Nonlinear OpticsDipole Moment, Polarizability, Hyperpolarizability (β, γ)Optical data storage, telecommunications, photodynamic therapy. rsc.org
Coordination ChemistryElectrostatic Potential Maps, Binding Site AnalysisCatalysts, sensors, magnetic materials.

By integrating these advanced computational and theoretical approaches with experimental synthesis and characterization, the scientific community can unlock the full potential of this compound, accelerating its development from a novel compound to a valuable component in next-generation technologies.

Q & A

Synthesis and Optimization

Q1. What are the established synthetic routes for 4-methyl-1-(3-thienyl)pyridin-2(1H)-one, and what reagents are critical for introducing the thienyl substituent? Methodological Answer: The synthesis typically involves functionalizing a pyridin-2(1H)-one core with a 3-thienyl group via nucleophilic substitution or cross-coupling reactions. Key steps include:

  • Step 1: Preparation of the pyridinone scaffold using precursors like 2-chloro-4-fluoronicotinic acid, followed by regioselective methylation at the C4 position .
  • Step 2: Introduction of the thienyl group via Suzuki-Miyaura coupling using a 3-thienylboronic acid derivative and a palladium catalyst. Alternatively, Ullmann-type reactions with CuI catalysis can achieve aryl-amine coupling .
  • Critical Reagents: Pd(PPh₃)₄ for cross-coupling, CuI for Ullmann reactions, and acetic anhydride for acetylation of intermediates .

Q2. How can multi-step synthesis strategies improve regioselectivity in 3,4-disubstituted pyridin-2(1H)-one derivatives? Methodological Answer: Regioselectivity challenges arise due to competing reactivity at C3 and C4 positions. Strategies include:

  • Sequential Protection/Deprotection: Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl or amine groups during functionalization .
  • Microwave-Assisted Synthesis: Accelerates reaction kinetics, reducing side-product formation in thienyl substitution steps .
  • Computational Guidance: DFT calculations predict electron-deficient sites on the pyridinone core, guiding reagent selection for targeted substitution .

Structural Elucidation

Q3. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound? Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify substituent positions (e.g., methyl at C4, thienyl at N1). Coupling constants in ¹H NMR reveal spatial relationships between protons .
  • X-Ray Crystallography: SHELX software refines crystallographic data to resolve bond angles and confirm the thienyl group's orientation. High-resolution data (d-spacing < 0.8 Å) minimizes errors in electron density maps .

Q4. How can researchers address crystallographic challenges in determining the absolute configuration of thienyl-substituted pyridinones? Methodological Answer:

  • Twinned Data Refinement: SHELXL’s TWIN command handles twinned crystals by partitioning overlapping reflections .
  • Anomalous Dispersion: Use Cu-Kα radiation to exploit sulfur (thienyl) anomalous scattering, aiding in phase determination .

Biological Evaluation

Q5. What in vitro assays are recommended for screening pyridin-2(1H)-one derivatives as enzyme inhibitors? Methodological Answer:

  • DPP-4 Inhibition Assay: Measure IC₅₀ using fluorogenic substrates (e.g., Gly-Pro-AMC). Compare inhibition kinetics with sitagliptin as a positive control .
  • eIF4A3 Binding Studies: Fluorescence polarization assays with FITC-labeled RNA helices quantify competitive displacement by pyridinone derivatives .

Q6. How can SAR studies reconcile conflicting reports on anti-inflammatory vs. metabolic effects of pyridinone analogs? Methodological Answer:

  • Targeted Mutagenesis: Engineer DPP-4 or eIF4A3 mutants to identify binding residues. Compare inhibition profiles of wild-type vs. mutant enzymes .
  • Transcriptomics: RNA-seq of treated cells identifies pathway-specific effects (e.g., NF-κB for inflammation, IRS-1 for metabolism) .

Pharmacokinetic Profiling

Q7. What molecular modifications enhance the bioavailability of pyridin-2(1H)-one derivatives without compromising target affinity? Methodological Answer:

  • Polar Surface Area Reduction: Replace 3-cyanophenyl groups with trifluoromethyl to lower tPSA from 99.3 Ų to 75.5 Ų, improving membrane permeability .
  • P-gp Efflux Mitigation: Introduce N-phenyl substituents to reduce efflux ratios from 25.0 to 0.8, enhancing plasma retention .

Data Interpretation

Q8. What computational approaches resolve contradictions in biological activity data across pyridinone studies? Methodological Answer:

  • MD Simulations: Analyze survivin-dimerization modulators to predict binding stability and compare with experimental affinity data (e.g., low µM vs. nM discrepancies) .
  • Meta-Analysis: Apply hierarchical Bayesian models to pool data from disparate studies, accounting for assay variability (e.g., IC₅₀ ranges in DPP-4 inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.